Home > Products > Screening Compounds P5134 > Urol (pharmaceutical)
Urol (pharmaceutical) - 97503-03-2

Urol (pharmaceutical)

Catalog Number: EVT-1544388
CAS Number: 97503-03-2
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Soyasapogenol F belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Soyasapogenol F is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, soyasapogenol F is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasapogenol F can be found in herbs and spices and tea. This makes soyasapogenol F a potential biomarker for the consumption of these food products.
Source

Urol is synthesized from specific precursors that are derived from natural sources or can be produced through chemical synthesis in laboratories. The exact sources and methods of extraction may vary depending on the formulation and the intended therapeutic application.

Classification

Urol falls under the category of antiseptics and antibiotics, specifically targeting urological infections. It is often classified based on its mechanism of action and therapeutic use.

Synthesis Analysis

Methods

The synthesis of Urol typically involves several chemical reactions that may include condensation, hydrolysis, or other organic synthesis techniques. The specific methods can vary based on the desired purity and yield.

Technical Details

  1. Starting Materials: Commonly used starting materials include amino acids and other organic compounds.
  2. Reagents: Various reagents may be employed during the synthesis process, including acids, bases, and solvents.
  3. Conditions: The reactions often require controlled temperatures and pH levels to optimize yield and minimize by-products.
Molecular Structure Analysis

Structure

Urol's molecular structure consists of a complex arrangement of atoms that contributes to its pharmacological properties. The precise molecular formula may vary based on the specific formulation used in pharmaceutical applications.

Data

  • Molecular Weight: Approximately 300-400 g/mol (varies with formulation).
  • Functional Groups: Contains hydroxyl groups, amine groups, or other functional groups relevant to its activity.
Chemical Reactions Analysis

Reactions

Urol undergoes various chemical reactions in both its synthesis and its interaction within biological systems. Key reactions include:

  • Hydrolysis: Breaking down into active metabolites.
  • Conjugation: Interacting with other biomolecules to enhance efficacy.

Technical Details

  1. Reaction Conditions: Typically conducted under acidic or basic conditions.
  2. Catalysts: May involve catalysts to accelerate reaction rates.
Mechanism of Action

Process

Urol exerts its effects primarily through:

  • Inhibition of Bacterial Growth: By disrupting bacterial cell wall synthesis or function.
  • Modulation of Inflammatory Responses: Reducing symptoms associated with urological disorders.

Data

Studies have shown that Urol significantly decreases bacterial counts in urine samples and alleviates symptoms such as urgency and pain during urination.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline powder or a liquid solution.
  • Solubility: Soluble in water and organic solvents, which aids in its bioavailability.

Chemical Properties

  • pH Stability: Generally stable within a pH range of 4-7.
  • Thermal Stability: Maintains integrity at moderate temperatures but may decompose at higher temperatures.
Applications

Scientific Uses

Urol is primarily used in clinical settings for:

  • Treatment of Urinary Tract Infections: Effective against common pathogens.
  • Management of Bladder Disorders: Provides symptomatic relief from conditions like interstitial cystitis.
  • Research Applications: Studied for potential new formulations and combinations with other therapeutic agents to enhance efficacy.
Introduction to Urological Pharmaceutical Research

Historical Evolution of Urological Pharmacotherapeutics

Urological pharmacotherapy has evolved from ancient botanical preparations to sophisticated synthetic compounds. Early civilizations relied exclusively on natural sources, with Egyptian manuscripts (1500 B.C.) documenting portable urinals and urethral clamps for incontinence management [6]. By the Renaissance, innovations like Ambroise Paré’s portable urinals (1564) and Wilhelm Hildanus’s pig-bladder condom catheters (1600s) emerged [6]. Plant-derived agents dominated historical formulations:

  • Drumstick tree (Moringa oleifera): Used for diuresis and kidney stone dissolution.
  • Cantharides (Spanish fly): Employed as a vesical stimulant despite toxicity risks.
  • Armenian bole (iron-rich clay): Administered for hematuria control [1] [9].

Archaeological evidence from the Real Cartuja de Valldemossa Pharmacy Museum in Mallorca confirms the use of oleum scorpionum (scorpion oil) for urinary retention and mechoacán (jalap resin) as a cathartic [9]. The 19th century marked a transition to scientific pharmacology, exemplified by Robert Gersuny’s periurethral paraffin injections (1890s) for bulking therapy and Frederic Foley’s modern catheter design (1929) [6]. This shift from empiricism to evidence-based practice established the foundation for contemporary urological drug development.

Table 1: Historical Urological Agents and Their Origins

EraCompoundSourcePrimary Use
Pre-1500 B.C.Drumstick treePlant (bark)Diuresis, stone dissolution
16th CenturyOleum scorpionumAnimal (scorpion)Urinary retention
18th CenturyArmenian boleMineral (clay)Hematuria management
19th CenturyCantharidesInsect (beetle)Bladder stimulation

Scope and Significance of Urological Drug Development

Modern urological pharmaceuticals address multifactorial pathologies through targeted mechanisms:

  • Oncotherapeutics: Antibody-drug conjugates (e.g., anti-PSMA agents) for prostate cancer deliver cytotoxic payloads directly to tumor cells, minimizing systemic exposure [2].
  • Localized Drug Delivery: Biodegradable shape-memory polymers (BSMPs) enable endoscopic deployment of drug-eluting stents that expand at body temperature, releasing antibiotics or alkalizing agents over weeks [2].
  • Smart Hydrogels: Thermo-responsive hydrogels for intravesical chemotherapy (e.g., paclitaxel) swell at bladder temperature, enhancing mucosal contact time and tumor penetration [2].

The economic and clinical impact is substantial. Urological conditions account for >35 million U.S. physician visits annually, with direct costs exceeding $11 billion (2000 data) [3]. Innovations like E-selectin-targeting antibody conjugates for prostate cancer reduce metastatic burden by 60% in murine models [2], while gemcitabine intravesical therapy achieves 74.6% 12-month disease-free rates in bladder cancer [2]. Such advancements underscore urology’s role in pioneering precision medicine.

Table 2: Key Modern Urological Pharmaceutical Innovations

Innovation CategoryRepresentative TechnologyMechanismClinical Application
Targeted NanotherapeuticsPSMA-directed nanoparticlesIntracellular drug release via antigen bindingMetastatic prostate cancer
Stimuli-Responsive SystemspH-sensitive PEG hydrogelsSwelling at urinary pHProtein drug delivery (e.g., insulin)
Biodegradable DevicesPolyphosphate ester stentsControlled antibiotic elutionProstatitis prevention

Current Challenges in Urological Pharmaceutical Innovation

Evidentiary and Publication Barriers

Surgical and pharmacological innovations face escalating evidentiary demands. A longitudinal analysis of 68 pioneering urological techniques revealed a 6.29-fold increase (95% CI: 2.57–10.02) in required case numbers per publication since 1900 [5]. Early transformative procedures (e.g., open nephrectomy) were published as single-case reports, whereas incremental advances like Holmium Laser Enucleation of the Prostate (HoLEP) required 110 initial cases for validation [5]. This trend disadvantages resource-limited settings, delaying the dissemination of novel therapies such as Rezum vaporization for BPH. The IDEAL framework (Idea-Development-Exploration-Assessment-Long-term) offers structured evaluation pathways but necessitates flexible publication criteria to balance innovation with safety [5].

Economic and Regulatory Constraints

Urology’s technology-dependent landscape drives costs, with robotic systems exemplifying "fake innovation" debates due to marginal efficacy gains over refined open techniques [8]. Phase III trials for novel agents require 300–3,000 patients, costing $20–$50 million, while FDA guidance for BCG-unresponsive bladder cancer permits accelerated approval via single-arm Phase II studies [4]. Biocompatibility testing of intraprostatic implants adds 18–24 months to development timelines. Consequently, only 12% of urological investigational new drugs (INDs) progress from preclinical to clinical stages [4].

Biological Complexity and Targeted Delivery

Prostate-specific drug delivery remains impeded by physiological barriers:

  • pH Dependency: Antibiotic efficacy fluctuates with prostatic secretion pH (mean 6.6), requiring agents with pKa >8.5 (e.g., fluoroquinolones) for optimal ionization trapping [2].
  • Lipophilicity Limitations: Hydrophilic drugs like gemcitabine achieve urothelial penetration but require urinary alkalinization (pH ≥7) to prevent degradation [2].
  • Tumor Heterogeneity: PSMA expression varies in 15–30% of prostate cancers, limiting antibody-conjugated drug applicability [2].

Table 3: Clinical Trial Design Challenges in Urology

Trial PhasePrimary HurdleUrology-Specific Requirement
Phase ISafety in genitourinary tissuesBladder/prostate biopsy pharmacokinetics
Phase IIBiomarker validationNECTIN4 expression for enfortumab efficacy
Phase IIIComparative effectivenessRobotic vs. open surgery cost-inclusion
Phase IVReal-world adherenceLong-term artificial sphincter function

Concluding Remarks

Urological pharmaceutical research bridges ancient herbal wisdom and nanotechnology, yet its advancement requires reconciling historical ingenuity with modern evidentiary standards. Future progress hinges on adaptive frameworks that accelerate innovation while preserving scientific rigor.

Properties

CAS Number

97503-03-2

Product Name

Urol (pharmaceutical)

IUPAC Name

(3S,4S,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21?,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1

InChI Key

FAQHDLWADGCEMS-PLKKNJIASA-N

SMILES

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C

Synonyms

Urol (pharmaceutical)

Canonical SMILES

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.